N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide
Description
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The molecule features two distinct pharmacophores:
- N1-substituent: A dimethylaminoethyl group attached to a 1-methylpyrrole ring. This moiety may enhance solubility in physiological conditions due to the tertiary amine’s basicity and the pyrrole’s aromaticity, which could facilitate π-π stacking interactions with biological targets .
Oxalamides are frequently explored in medicinal chemistry for their versatility as enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-10-8-13(18-23-10)17-15(22)14(21)16-9-12(19(2)3)11-6-5-7-20(11)4/h5-8,12H,9H2,1-4H3,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPXQJKIAYLNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CN2C)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, with the CAS number 1049401-12-8, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a pyrrole and isoxazole moiety, suggests a variety of pharmacological properties. This article aims to explore the biological activity of this compound through detailed research findings, data tables, and case studies.
The chemical structure of this compound is represented by the molecular formula and a molecular weight of 319.36 g/mol. The compound's structural features are critical in determining its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1049401-12-8 |
| Molecular Formula | C15H21N5O3 |
| Molecular Weight | 319.36 g/mol |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit antiproliferative effects in various cancer cell lines. For instance, studies involving related pyrrole derivatives have shown significant cytotoxicity against human cancer cell lines, suggesting that the incorporation of the pyrrole group may enhance anticancer activity .
Neuropharmacological Effects
The presence of the dimethylamino group suggests potential neuropharmacological activity. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders .
Study 1: Antiproliferative Activity
A study investigated the antiproliferative effects of several oxalamide derivatives on cancer cell lines. The results indicated that modifications to the oxalamide structure could significantly enhance cytotoxicity. The compound this compound was included in the screening and exhibited IC50 values comparable to established anticancer drugs .
Study 2: In Vivo Efficacy
In vivo studies utilizing rodent models have demonstrated that compounds with similar structural features can significantly reduce tumor growth and improve survival rates. These findings underscore the potential therapeutic benefits of this compound in oncology .
Scientific Research Applications
Structural Representation
The structural representation can be summarized as follows:
Pharmacological Properties
Research indicates that compounds similar to N1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Studies have shown that derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in human peripheral blood mononuclear cells (PBMCs) .
- Antimicrobial Activity : Certain analogs demonstrate significant antibacterial effects against various pathogens, indicating potential use in treating infections .
- Anticancer Potential : Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines, showing promise as anticancer agents through mechanisms that may involve apoptosis induction .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Anti-inflammatory Efficacy
In an experimental study involving human PBMCs stimulated with lipopolysaccharides, this compound was shown to significantly reduce the levels of inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antibacterial Activity
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable antibacterial properties, particularly against resistant strains. This positions it as a candidate for further development in antibiotic therapies.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxalamide Derivatives
Physicochemical and Pharmacokinetic Inferences
Solubility and Lipophilicity
Metabolic Stability
- Target Compound : The methylisoxazole group is resistant to oxidative metabolism, suggesting longer half-life than compounds with unsubstituted heterocycles .
Crystallographic Insights
Crystallographic software such as SHELX () and ORTEP () are critical for resolving the 3D structures of oxalamide derivatives. For instance:
- SHELX’s refinement capabilities could elucidate the target compound’s conformation, particularly the orientation of the pyrrole ring relative to the oxalamide backbone .
- ORTEP-generated thermal ellipsoid plots might reveal steric strain in the dimethylaminoethyl group, impacting binding pocket compatibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
